1-Ethoxy-5,5,5-trifluoropent-1-en-3-one
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Overview
Description
1-Ethoxy-5,5,5-trifluoropent-1-en-3-one is an organic compound with the molecular formula C7H9F3O2 It is characterized by the presence of an ethoxy group and a trifluoromethyl group attached to a pentenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Ethoxy-5,5,5-trifluoropent-1-en-3-one can be synthesized through several methods. One common approach involves the reaction of ethyl vinyl ether with trifluoroacetyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
1-Ethoxy-5,5,5-trifluoropent-1-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: The ethoxy group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride typically produces alcohols .
Scientific Research Applications
1-Ethoxy-5,5,5-trifluoropent-1-en-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-ethoxy-5,5,5-trifluoropent-1-en-3-one involves its interaction with specific molecular targets. The ethoxy and trifluoromethyl groups can participate in hydrogen bonding and hydrophobic interactions, respectively. These interactions can influence the compound’s reactivity and binding affinity to various enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
4-Ethoxy-1,1,1-trifluoro-3-buten-2-one: Similar in structure but differs in the position of the ethoxy group.
1-Ethoxy-5,5,5-trifluoropent-2-en-4-one: Another isomer with a different arrangement of functional groups.
Uniqueness
1-Ethoxy-5,5,5-trifluoropent-1-en-3-one is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C7H9F3O2 |
---|---|
Molecular Weight |
182.14 g/mol |
IUPAC Name |
(E)-1-ethoxy-5,5,5-trifluoropent-1-en-3-one |
InChI |
InChI=1S/C7H9F3O2/c1-2-12-4-3-6(11)5-7(8,9)10/h3-4H,2,5H2,1H3/b4-3+ |
InChI Key |
XOAYQKJZCAYIRA-ONEGZZNKSA-N |
Isomeric SMILES |
CCO/C=C/C(=O)CC(F)(F)F |
Canonical SMILES |
CCOC=CC(=O)CC(F)(F)F |
Origin of Product |
United States |
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